(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt
Description
This compound, also known as Cytostatin or NSC 675266, is a sodium salt of a complex polyketide-derived molecule with a stereochemically rich structure . Its IUPAC name reflects its key features:
- A (6R)-5,6-dihydro-2H-pyran-2-one core.
- A conjugated tetraenyl side chain with 1E,7Z,9Z,11E geometry.
- Substituents including 3,6,13-trihydroxy, 3-methyl, and a phosphonooxy group at position 4 .
The compound’s stereochemistry is critical, with multiple R-configured stereocenters (positions 3R, 4R, 6R) influencing its biological interactions. It is reported as an antibiotic (Antibiotic MJ 654NF4) and cytostatic agent, likely due to its ability to interfere with cellular processes such as membrane function or enzyme activity .
Properties
IUPAC Name |
sodium;[3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUIKNRVGYFSHL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NaO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt typically involves multiple steps, including the formation of the pyran ring and the introduction of the phosphonooxy group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme activity and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which (6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The phosphonooxy group plays a crucial role in these interactions, as it can form strong bonds with metal ions and other functional groups in the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the 5,6-dihydro-2H-pyran-2-one family, which includes structurally related derivatives with varying substituents and biological activities. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Phosphonooxy Group: The target compound’s phosphonooxy group distinguishes it from analogs like CAS 96513-88-1 and CAS 33177-29-6 .
Stereochemical Complexity : The compound’s 1E,3R,4R,6R,7Z,9Z,11E configuration contrasts with simpler derivatives like CAS 33177-29-6, which lacks stereochemical diversity. Chirality is critical for bioactivity, as seen in other natural products (e.g., tartaric acid’s enantiomer-specific effects) .
CAS 33177-29-6 is used in synthetic chemistry (e.g., spiroheterocycle formation), highlighting how structural simplicity shifts utility toward industrial applications .
The compound in incorporates aromatic and aminophenyl groups, indicating a divergent pharmacological profile (e.g., receptor targeting).
Biological Activity
(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt, commonly known as Fostriecin sodium (CAS No. 87860-39-7), is a bioactive compound derived from the bacterium Streptomyces pulveraceus. This compound has garnered attention due to its significant biological activities, particularly its role as an anti-tumor antibiotic and its mechanism of action involving topoisomerase inhibition.
Chemical Structure and Properties
Fostriecin sodium is characterized by a complex molecular structure that includes multiple hydroxyl groups and a phosphonooxy moiety. Its molecular formula is with a molecular weight of 452.37 g/mol. The presence of these functional groups contributes to its biological activity and potential therapeutic applications.
Antitumor Activity
Fostriecin exhibits potent antitumor properties primarily through the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and repair; thus, its inhibition leads to DNA damage and cell death in cancer cells. Research indicates that Fostriecin can induce apoptosis in various cancer cell lines by disrupting the normal function of topoisomerase II, making it a candidate for cancer therapy .
The mechanism by which Fostriecin exerts its effects involves the following pathways:
- Topoisomerase II Inhibition : Fostriecin binds to the enzyme's active site, preventing it from performing its function in DNA unwinding and relaxation.
- Induction of Apoptosis : The resultant DNA damage triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Fostriecin has been shown to cause G2/M phase arrest in the cell cycle of affected cells .
Case Studies
Several studies have explored the efficacy of Fostriecin in various cancer models:
- Breast Cancer : In vitro studies demonstrated that Fostriecin significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent cytotoxicity .
- Leukemia : A study involving human leukemia cells showed that treatment with Fostriecin led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed elevated levels of annexin V-positive cells after Fostriecin treatment .
- Combination Therapy : Research has suggested that combining Fostriecin with other chemotherapeutic agents enhances its antitumor effects. For instance, synergistic effects were observed when used alongside doxorubicin in ovarian cancer models .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
